Levomefolate calcium, also known as (6S)-5-methyltetrahydrofolic acid, calcium salt, is the biologically active form of folate. It plays a crucial role as a cofactor in various metabolic reactions, primarily in the synthesis of DNA, RNA, and neurotransmitters [, , ]. Unlike folic acid, the synthetic form of folate, levomefolate calcium does not require metabolic conversion to be utilized by the body [, ]. This characteristic makes it particularly important for individuals with genetic variations affecting folate metabolism [].
Levomefolate calcium, also known as L-5-methyltetrahydrofolate calcium, is the calcium salt of 5-methyltetrahydrofolic acid, which is the primary biologically active form of folate. This compound is crucial for various biological processes, particularly in DNA synthesis and methylation reactions. Levomefolate calcium is utilized in clinical settings to manage low folate levels, which can lead to conditions such as megaloblastic anemia. It is commercially available under brand names like Metafolin and Deplin .
Levomefolate calcium is derived from folic acid, a vitamin found in various foods, including leafy greens, legumes, and fortified cereals. It falls under the classification of active pharmaceutical ingredients and is categorized as a vitamin B derivative. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 497.5 g/mol .
The synthesis of levomefolate calcium primarily involves the reduction of folic acid. This process utilizes the enzyme methylenetetrahydrofolate reductase to convert 5,10-methylenetetrahydrofolate into levomefolate. The final step involves reacting levomefolate with calcium ions to form the calcium salt .
Industrial production often involves fermentation processes using microorganisms that naturally produce folic acid, followed by chemical reduction and purification steps .
Levomefolate calcium's molecular structure features a complex arrangement typical of pteridine derivatives. The compound's structure includes:
The IUPAC name for levomefolate calcium is calcium; (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate .
Levomefolate calcium primarily participates in methylation reactions where it acts as a methyl group donor in one-carbon metabolism. The most significant reaction involves:
Levomefolate calcium functions at the cellular level by facilitating critical biochemical pathways:
The compound's action results in increased levels of methionine and tetrahydrofolate, which are essential for numerous metabolic processes.
Levomefolate calcium has several scientific and clinical applications:
Levomefolate calcium (calcium (2S)-2-{[4-({[(6S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)phenyl]formamido}pentanedioate) is the calcium salt of the biologically active folate form, L-5-methyltetrahydrofolate (L-5-MTHF). Its molecular formula is C₂₀H₂₃CaN₇O₆, with a molecular weight of 497.525 g/mol [1] [10]. The compound features a fully reduced pteridine ring and a methyl group at the N5 position, which confers stability compared to other reduced folates [3]. Unlike synthetic folic acid (pteroylmonoglutamic acid), which requires enzymatic reduction by dihydrofolate reductase (DHFR) for activation, levomefolate calcium bypasses this step entirely. It is pre-reduced and pre-methylated, making it immediately available for cellular uptake and one-carbon transfer reactions without metabolic activation [2] [8]. This structural specificity prevents the accumulation of unmetabolized folic acid in circulation—a phenomenon linked to potential adverse effects like masking vitamin B₁₂ deficiency [2]. The crystalline calcium salt formulation (Metafolin®) enhances stability for pharmaceutical use [1].
Table 1: Key Structural Attributes of Levomefolate Calcium
Property | Specification |
---|---|
Chemical Name | Calcium (4-((((S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamate |
CAS Number | 151533-22-1 |
Molecular Formula | C₂₀H₂₃CaN₇O₆ |
Stereochemistry | (6S) configuration at C6; (2S) at glutamate α-carbon |
Active Form | Directly bioavailable as L-5-methyltetrahydrofolate (L-5-MTHF) |
Stability Advantage | Resists oxidative degradation better than THF or 10-formyl-THF [3] |
Levomefolate calcium demonstrates superior bioavailability to folic acid under physiological conditions, particularly in populations with genetic polymorphisms (e.g., MTHFR C677T). A pivotal EFSA assessment established that at doses <400 μg/day, levomefolate calcium has a bioavailability equivalent to folic acid, with a conversion factor of 1.7 μg Dietary Folate Equivalents (DFE) per μg [4]. However, at doses ≥400 μg/day, its relative bioavailability increases, warranting a DFE factor of 2.0 due to saturation of intestinal conversion pathways required for folic acid [4]. Clinical studies confirm that equimolar doses of levomefolate calcium and folic acid yield comparable increases in red blood cell (RBC) folate—a key biomarker for neural tube defect risk reduction. For example, a 24-week trial in women receiving oral contraceptives supplemented with either levomefolate calcium (0.451 mg) or folic acid (0.400 mg) showed equivalent RBC folate concentrations (steady-state: ~1200 nmol/L) [9]. The passive diffusion and proton-coupled folate transporter (PCFT)-mediated absorption of levomefolate calcium in the proximal small intestine contribute to its >90% absorption efficiency, avoiding the limitations of DHFR-dependent activation that constrains folic acid utilization [2] [7].
Table 2: Bioavailability Parameters of Levomefolate Calcium vs. Folic Acid
Parameter | Levomefolate Calcium | Synthetic Folic Acid |
---|---|---|
Absorption Site | Proximal small intestine (PCFT-mediated) | Jejunum (PCFT-mediated) |
Activation Requirement | None (directly active) | DHFR reduction → THF → 5-MTHF |
Bioavailability (Low Dose) | 100% relative to intravenous | ~85% with food [4] |
DFE Conversion Factor | 1.7 μg (intakes <400 μg/day); 2.0 μg (≥400 μg/day) | 1.7 μg |
Genetic Polymorphism Impact | Minimal (bypasses MTHFR) | Reduced activation in MTHFR variants |
Levomefolate calcium is rapidly absorbed following oral administration, with peak plasma concentrations (Cₘₐₓ) of ~39.4 nmol/L achieved within 1–3 hours after a 906 nmol dose [2]. Its absorption occurs primarily via the proton-coupled folate transporter (PCFT) in the duodenum and jejunum, with minor contributions from passive diffusion [1] [7]. Once absorbed, levomefolate circulates freely or loosely bound to plasma proteins (∼56% binding affinity), facilitating distribution across tissues, including the blood-brain barrier (BBB) [1] [2]. The volume of distribution is physiological, reflecting its role in cellular one-carbon metabolism.
Elimination follows biphasic kinetics: an initial half-life of ∼3 hours after a 5 mg oral dose, followed by slower elimination of tissue stores [2]. Primary excretion occurs renally, with <1% eliminated unchanged due to extensive polyglutamation within tissues. Biliary secretion contributes to enterohepatic recycling, prolonging its functional retention [1] [9]. In a 20-week elimination study, RBC folate levels remained ≥906 nmol/L (the threshold for neural tube defect risk reduction) for a median of 10 weeks post-cessation, underscoring its persistence in storage pools [9].
Table 3: Pharmacokinetic Properties of Levomefolate Calcium
Parameter | Value | Methodology |
---|---|---|
Absorption | ||
- Tₘₐₓ | 1–3 hours | Single oral dose (906 nmol) [2] |
- Cₘₐₓ | 39.4 nmol/L | |
Distribution | ||
- Plasma Protein Binding | 56% | Radiolabeled studies [2] |
- BBB Penetration | Yes (primary circulating folate) | In vivo transport assays [1] |
Elimination | ||
- Half-life (Initial) | 3 hours | 5 mg daily × 7 days [2] |
- Primary Excretion | Renal (unchanged <1%) | Urinary recovery studies |
- RBC Folate Persistence | >10 weeks post-cessation | Elimination phase trials [9] |
As the predominant circulating folate, levomefolate calcium serves as a methyl donor in the remethylation of homocysteine to methionine—a reaction catalyzed by vitamin B₁₂-dependent methionine synthase (MTR). This yields tetrahydrofolate (THF) and methionine, with the latter forming S-adenosylmethionine (SAM), the universal methyl donor for DNA, protein, and neurotransmitter methylation [2] [8]. Unlike folic acid, levomefolate calcium enters cells via ubiquitously expressed transporters: RFC (reduced folate carrier) in most tissues and PCFT in acidic microenvironments like the duodenum [4].
Tissue-specific uptake is pronounced in high-demand organs:
The absence of DHFR dependency allows levomefolate to maintain functional pools even when DHFR is inhibited (e.g., by methotrexate), highlighting its metabolic resilience [2].
Table 4: Enzymatic and Tissue-Specific Handling of Levomefolate Calcium
Process | Key Mechanisms | Functional Impact |
---|---|---|
Enzymatic Conversion | - Methyl transfer to homocysteine → methionine (via MTR) | Supports methylation cycle; generates THF for nucleotide synthesis |
- Polyglutamation by FPGS → intracellular retention | Prolongs tissue half-life | |
Transporters | - RFC: Ubiquitous cellular uptake | Broad tissue distribution |
- PCFT: Duodenal absorption, BBB transport | Enables brain folate delivery | |
Tissue-Specific Roles | - Neural: Co-factor for BH4-dependent neurotransmitter synthesis | Modulates serotonin/dopamine production [8] |
- Mitochondrial: One-carbon donation for protein translation & redox balance | Regulates respiration/ROS via MICU complexes [5] | |
- Erythrocytic: Polyglutamate storage | Long-term folate status biomarker |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7